6-Benzylpyrimidine-2,4(1h,3h)-dione

Overview

Description

Synthesis Analysis

The synthesis of 1-substituted-2,4(1H,3H)-pyrimidinediones, which includes 6-Benzylpyrimidine-2,4(1h,3h)-dione, involves the condensation of 2,4(1H,3H)-pyrimidinediones with tosylates or bromides in the presence of catalytic lithium iodide and sodium bicarbonate at 50–80°C .Molecular Structure Analysis

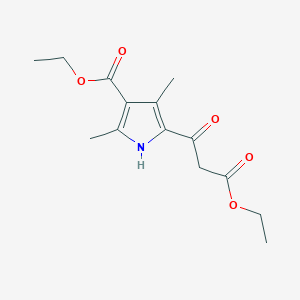

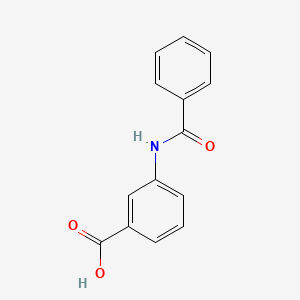

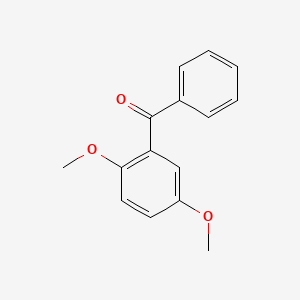

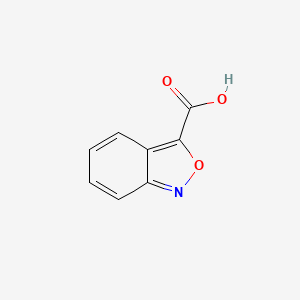

The molecular structure of 6-Benzylpyrimidine-2,4(1h,3h)-dione is C14H15N3O2 . The structure–activity relationship (SAR) evaluations indicated that cyclopropyl, phenyl and 1- or 3-cyclopenten-1-yl substitutions at the N-1 of the pyrimidinedione, the addition of a methyl linker between the cyclic moiety and the N-1 and the addition of a benzoyl group at the C-6 of the pyrimidinedione had the greatest contribution to antiviral activity .Chemical Reactions Analysis

The intermediate, 5-imino-1,3,6-triphenyl-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4,7-(1H,3H,6H)-trithione, was synthesized through the reaction of malononitrile with one equivalent of phenyl isothiocyanate in DMF containing sodium hydride followed by the addition of two equivalents of phenyl isothiocyanate to the generated mono and .Scientific Research Applications

Multicomponent Reactions in Organic Synthesis

6-Benzylpyrimidine-2,4(1h,3h)-dione: serves as a versatile building block in multicomponent reactions (MCRs), which are highly valued for their efficiency and atom economy. These reactions facilitate the creation of complex molecular structures from simple starting materials, often in a single operation . The compound’s ability to participate in MCRs makes it a valuable synthon for generating diverse molecular frameworks essential in synthetic organic chemistry.

Antiviral Activity Against HIV

Derivatives of pyrimidinedione, including 6-Benzylpyrimidine-2,4(1h,3h)-dione , have been studied for their potent inhibitory activity against HIV-1 and HIV-2 . These compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), with modifications at the N-1 position significantly enhancing their antiviral efficacy. The structure-activity relationships (SAR) of these derivatives are crucial for developing new antiretroviral drugs with improved potency and reduced resistance.

Green Chemistry and Sustainable Synthesis

6-Benzylpyrimidine-2,4(1h,3h)-dione: can be synthesized using green chemistry principles, which emphasize reduced waste and sustainable practices . Its synthesis via MCRs exemplifies an approach that minimizes the environmental impact by avoiding complex purification methods and reducing the isolation of intermediates.

Chemical Spectroscopy and Structural Analysis

The compound is amenable to various spectroscopic techniques such as 1H NMR , 13C NMR , and IR spectroscopy , which are essential for confirming its structure . These analytical methods are fundamental in organic chemistry research for elucidating the composition and configuration of new compounds.

Mechanism of Action

Target of Action

The primary target of 6-Benzylpyrimidine-2,4(1h,3h)-dione is the HIV-1 reverse transcriptase (RT) . This enzyme plays a crucial role in the life cycle of the HIV virus, as it is responsible for converting the virus’s RNA into DNA, a necessary step for the virus to replicate within host cells .

Mode of Action

6-Benzylpyrimidine-2,4(1h,3h)-dione acts as a non-nucleoside inhibitor of the HIV-1 RT . It binds to the enzyme’s active site, preventing it from functioning properly . The compound’s antiviral activity is highly dependent upon its molecular fit into the binding pocket common to this inhibitory class .

Biochemical Pathways

By inhibiting the HIV-1 RT, 6-Benzylpyrimidine-2,4(1h,3h)-dione disrupts the HIV replication cycle . This prevents the virus from proliferating within the host’s cells, thereby reducing the viral load and slowing the progression of the disease .

Result of Action

The inhibition of HIV-1 RT by 6-Benzylpyrimidine-2,4(1h,3h)-dione results in a significant reduction in viral replication . This leads to a decrease in the viral load within the host, which can slow the progression of HIV and potentially delay the onset of AIDS .

properties

IUPAC Name |

6-benzyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-10-7-9(12-11(15)13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWULIABIMURATD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10295324 | |

| Record name | 6-benzylpyrimidine-2,4(1h,3h)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10295324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Benzylpyrimidine-2,4(1h,3h)-dione | |

CAS RN |

13345-11-4 | |

| Record name | NSC101191 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101191 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-benzylpyrimidine-2,4(1h,3h)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10295324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(Pyrrolidin-1-ylcarbonothioyl)thio]acetic acid](/img/structure/B1266874.png)

![2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B1266886.png)